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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of clinical trials that have evaluated the

efficacy and safety of dihydroergotoxine against a placebo in the treatment of dementia.

Dihydroergotoxine, an ergot alkaloid derivative also known as co-dergocrine mesylate or

Hydergine®, has been investigated for its potential to alleviate cognitive and behavioral

symptoms associated with various forms of dementia. This document summarizes key findings,

presents quantitative data in a structured format, details experimental protocols, and visualizes

relevant pathways to offer a clear and objective overview for the scientific community.

Summary of Clinical Efficacy
Clinical trials have shown varied results regarding the efficacy of dihydroergotoxine in

dementia. Several studies suggest a statistically significant, albeit modest, improvement in

some cognitive and behavioral symptoms compared to placebo. A meta-analysis of trials using

global rating scales indicated a significant effect in favor of dihydroergotoxine.[1] Similarly,

another meta-analysis of trials using comprehensive rating scales also showed a significant

mean difference favoring the treatment.[1] However, some individual trials, particularly in

patients with Alzheimer's disease, have not demonstrated a significant benefit over placebo.[2]

The efficacy of dihydroergotoxine may be influenced by the dosage, the type of dementia,

and the specific symptoms being assessed. Higher dosages have been associated with greater

effects on global and neuropsychological scores.[3] The therapeutic benefits appear to be more

pronounced in patients with mild to moderate dementia.
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Quantitative Data from Clinical Trials
The following tables summarize the quantitative outcomes from key clinical trials comparing

dihydroergotoxine to placebo in dementia.

Table 1: Efficacy of Dihydroergotoxine Based on Global and Comprehensive Rating Scales
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Study
Population

Treatment
and Dosage

Duration
Outcome
Measure

Result p-value

Mild Memory

Impairment

Dihydroergot

oxine

Mesylate 6

mg/day

12 weeks

Inventory of

Psychic and

Somatic

Complaints in

the Elderly

(IPSC-E) -

Memory

Statistically

significant

improvement

< 0.04[4]

Mild Memory

Impairment

Dihydroergot

oxine

Mesylate 6

mg/day

12 weeks

Digit Symbol

Substitution

and

Zahlenverbin

dungs Test

(ZVT)

No significant

intergroup

difference

< 0.10[4]

Probable

Alzheimer's

Disease

Dihydroergok

ryptine

Mesylate

(titrated to 20

mg bid)

1 year

Gottfries-

Bråne-Steen

(GBS) Rating

Scale

Significant

difference

between

treatments

0.002[5]

Severe Multi-

infarct

Dementia

Co-

dergocrine

Mesylate 3

mg/day

(intravenous)

14 days

Sandoz

Clinical

Assessment

Geriatric

(SCAG)

Scale

Significant

improvement

s in cognitive

dysfunction,

mood

depression,

withdrawal,

and overall

impression

Not specified

Table 2: Adverse Events Reported in Clinical Trials
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Study
Population

Treatment
Group

Incidence of
Minor Adverse
Events

Placebo Group
Incidence of
Minor Adverse
Events

Probable

Alzheimer's

Disease

Dihydroergokrypt

ine Mesylate

8.3% (9 out of

108 patients)[5]
Placebo

6.5% (7 out of

107 patients)[5]

Severe Multi-

infarct Dementia

Co-dergocrine

Mesylate

52.9% (9 out of

17 patients) -

mainly nausea,

gastric

discomfort

Placebo Not specified

Experimental Protocols
The clinical trials included in this analysis were predominantly randomized, double-blind,

placebo-controlled studies. The methodologies employed in these key trials are detailed below.

Study of Dihydroergotoxine Mesylate in Mild
Dementia[4]

Study Design: A double-blind, placebo-controlled trial.

Participants: 41 outpatients aged 55 to 80 years with mild memory impairment.

Inclusion Criteria: Mild, subjectively distressing memory impairment.

Exclusion Criteria: Specific etiologies for the amnesic syndrome ruled out by history, physical

examination, and laboratory tests. Hamilton Depression Scale rating above 18.

Intervention: Dihydroergotoxine mesylate (DEM, Hydergine) at a dosage of 6 mg per day,

administered orally.

Control: Placebo.

Duration: Twelve weeks.
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Primary Outcome Measures: Physician rating of memory using the Inventory of Psychic and

Somatic Complaints in the Elderly (IPSC-E) and structured testing of recent memory using

digit symbol substitution and Zahlenverbindungs test (ZVT).

Study of Dihydroergokryptine Mesylate in Alzheimer's
Disease[5]

Study Design: A long-term, randomized, placebo-controlled, double-blind study with a

subsequent open-label phase.

Participants: 215 patients with probable Alzheimer's disease according to NINCDS-ADRDA

criteria.

Intervention: Dihydroergokryptine mesylate (DEK) with a dosage titration schedule: 5 mg

twice daily for the first 2 weeks, 10 mg twice daily for the following 2 weeks, and 20 mg twice

daily for the subsequent 11 months.

Control: Placebo.

Duration: One-year double-blind treatment phase.

Primary Outcome Measures: Gottfries-Bråne-Steen (GBS) Rating Scale for dementia and

the Mental Deterioration Battery.

Study of Intravenous Co-dergocrine Mesylate in Multi-
infarct Dementia[6]

Study Design: A double-blind, placebo-controlled trial.

Participants: 40 patients with severe multi-infarct dementia.

Inclusion Criteria: Hachinski score of 7 or more and a cumulative score of at least 12 on

specific items of the SCAG scale related to anxiety/depression or alertness/confusion.

Intervention: Daily intravenous infusion of 3 mg co-dergocrine mesylate ('Hydergine').

Control: Intravenous infusion of placebo.
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Duration: 14 days of treatment followed by a 7-day follow-up period.

Primary Outcome Measures: Sandoz Clinical Assessment Geriatric (SCAG) scale, Nowlis

scale for fatigue, and clinical global assessments by physicians.

Visualizations
Experimental Workflow of a Typical Clinical Trial
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Caption: Workflow of a randomized, placebo-controlled clinical trial for dihydroergotoxine in

dementia.
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Caption: Postulated signaling pathways of dihydroergotoxine's neuroprotective effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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